molecular formula C23H23NO4 B12543913 Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxy- CAS No. 143576-84-5

Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxy-

Cat. No.: B12543913
CAS No.: 143576-84-5
M. Wt: 377.4 g/mol
InChI Key: FABPCIUDKLHYKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxy- (hereafter referred to as the target compound) is a benzamide derivative characterized by a 4-phenoxy substituent on the benzamide core and a 3,4-dimethoxyphenethyl group attached to the nitrogen atom. The 3,4-dimethoxyphenethyl moiety is a common pharmacophore in bioactive molecules, often influencing lipophilicity and binding affinity .

Properties

CAS No.

143576-84-5

Molecular Formula

C23H23NO4

Molecular Weight

377.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxybenzamide

InChI

InChI=1S/C23H23NO4/c1-26-21-13-8-17(16-22(21)27-2)14-15-24-23(25)18-9-11-20(12-10-18)28-19-6-4-3-5-7-19/h3-13,16H,14-15H2,1-2H3,(H,24,25)

InChI Key

FABPCIUDKLHYKF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Reaction Scheme

4-Phenoxybenzoyl chloride is reacted with 2-(3,4-dimethoxyphenyl)ethylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions:
$$
\text{4-Phenoxybenzoyl chloride} + \text{2-(3,4-Dimethoxyphenyl)ethylamine} \xrightarrow{\text{Base}} \text{Target Compound}
$$

Procedure

  • Preparation of 4-Phenoxybenzoyl Chloride :

    • 4-Phenoxybenzoic acid (1.0 equiv) is treated with thionyl chloride (SOCl$$_2$$) or oxalyl chloride in DCM at 0–5°C for 2–4 hours.
    • Solvent removal under reduced pressure yields the acyl chloride (95–98% purity).
  • Amine Coupling :

    • 2-(3,4-Dimethoxyphenyl)ethylamine (1.05 equiv) is dissolved in DCM with triethylamine (1.2 equiv) .
    • 4-Phenoxybenzoyl chloride (1.0 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours.
    • Workup: The mixture is washed with 2M HCl, saturated NaHCO$$3$$, and brine. The organic layer is dried (Na$$2$$SO$$_4$$) and concentrated.
  • Purification :

    • Crude product is recrystallized from ethyl acetate/hexane or purified via silica gel chromatography (eluent: 30% ethyl acetate in hexane).

Yield and Key Data

Parameter Value
Yield 76–85%
Purity (HPLC) >98%
Reaction Time 12–24 hours
Key Intermediate 4-Phenoxybenzoyl chloride

Carbodiimide-Mediated Coupling

Reaction Scheme

4-Phenoxybenzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and coupled with the amine:
$$
\text{4-Phenoxybenzoic acid} + \text{EDCI} \rightarrow \text{Active ester} \xrightarrow{\text{Amine}} \text{Target Compound}
$$

Procedure

  • Activation :

    • 4-Phenoxybenzoic acid (1.0 equiv) is dissolved in DCM with EDCI (1.2 equiv) and HOBt (1.1 equiv) at 0°C for 30 minutes.
  • Amine Addition :

    • 2-(3,4-Dimethoxyphenyl)ethylamine (1.1 equiv) is added, and the mixture is stirred at room temperature for 24 hours.
  • Workup and Purification :

    • Similar to Section 2.2.

Yield and Key Data

Parameter Value
Yield 70–78%
Purity (HPLC) >95%
Advantages Avoids acyl chloride synthesis

Alternative Methods and Optimization

Microwave-Assisted Synthesis

  • Conditions : 4-Phenoxybenzoic acid, amine, and EDCI are irradiated at 80°C for 1 hour in DMF.
  • Yield : 82% (reduced reaction time).

Solvent Screening

Solvent Reaction Time (h) Yield (%)
DCM 24 76
THF 18 81
DMF 12 68

Scalability Considerations

  • Industrial batches (≥1 kg) use toluene as a solvent to reduce costs, with yields maintained at 75–80%.

Critical Analysis of Methods

Direct Acylation vs. Carbodiimide Coupling

Factor Direct Acyl Chloride Carbodiimide Coupling
Cost Lower (SOCl$$_2$$ is cheap) Higher (EDCI/HOBt expensive)
Purity High (minimal byproducts) Moderate (urea byproducts)
Scalability Excellent Moderate

Challenges and Solutions

  • Amine Sensitivity : 2-(3,4-Dimethoxyphenyl)ethylamine is hygroscopic; reactions require anhydrous conditions.
  • Byproduct Formation : Use of DMAP (4-dimethylaminopyridine) in catalytic amounts suppresses racemization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxy- can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

Inhibition of Enzymatic Activity

Benzamide derivatives are known for their ability to inhibit specific enzymes, which is crucial in the development of therapeutic agents. For instance, benzamide derivatives have been investigated for their inhibitory effects on histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. The inhibition of HDACs can lead to the reactivation of silenced tumor suppressor genes, presenting a potential avenue for cancer therapy .

Carbonic Anhydrase Inhibition

Another significant application is the inhibition of carbonic anhydrases (CAs), metalloenzymes that play a critical role in physiological processes such as respiration and acid-base balance. A study demonstrated that benzamide derivatives could effectively inhibit human carbonic anhydrase isoforms, showing promise for treating conditions like glaucoma by reducing intraocular pressure . The low nanomolar to subnanomolar inhibition ranges indicate their potency as therapeutic agents.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of benzamide derivatives is essential for optimizing their pharmacological properties. Research indicates that modifications to the benzamide structure can significantly influence its biological activity. For example, substituents on the aromatic rings can enhance solubility and binding affinity to target enzymes .

Case Study: Anti-Cancer Activity

In a study focused on anti-cancer activity, benzamide derivatives were synthesized and evaluated for their ability to inhibit cell proliferation in various cancer cell lines. The results indicated that specific substitutions on the benzamide structure led to increased cytotoxicity against cancer cells, suggesting that these compounds could serve as lead compounds in cancer drug development.

Case Study: Neurological Applications

Another area of interest is the potential neuroprotective effects of benzamide derivatives. Research has shown that certain benzamides can protect neuronal cells from oxidative stress, which is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism involves modulation of signaling pathways related to cell survival and apoptosis .

Comprehensive Data Table

Application Mechanism Target Potency
Inhibition of HDACReversal of gene silencingTumor suppressor genesVaries by derivative
Carbonic Anhydrase InhibitionReduction of intraocular pressureHuman carbonic anhydraseLow nanomolar range
Anti-Cancer ActivityCytotoxic effects on cancer cellsVarious cancer cell linesVaries by derivative
Neuroprotective EffectsProtection against oxidative stressNeuronal cellsVaries by derivative

Mechanism of Action

The mechanism of action of Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxy- involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide ()

  • Molecular Formula: C₁₇H₁₈ClNO₃
  • Molecular Weight : 319.785 g/mol
  • Key Differences: The 4-chloro substituent replaces the 4-phenoxy group in the target compound. Chlorine, being electron-withdrawing, reduces electron density on the aromatic ring compared to the electron-donating phenoxy group. This substitution may alter solubility, reactivity, and biological target interactions (e.g., receptor binding) .
  • Synthesis : Prepared via condensation of 4-chlorobenzoyl chloride with 3,4-dimethoxyphenethylamine, similar to the method described for Rip-B ().

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) ()

  • Molecular Formula: C₁₇H₁₉NO₃
  • Molecular Weight : 285.34 g/mol
  • Key Differences: Lacks substituents at the 4-position of the benzamide core.
  • Synthesis : Synthesized in 80% yield via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine.

3,4,5-Trimethoxy-N-[4-(sulfonylthiazolyl)phenyl]benzamide ()

  • Molecular Formula : C₁₉H₁₉N₃O₆S₂
  • Molecular Weight : 449.50 g/mol
  • Key Differences: Incorporates a 3,4,5-trimethoxybenzamide core and a sulfonylthiazole group.

Modifications on the Phenethyl Side Chain

Trimethobenzamide ()

  • Molecular Formula : C₂₁H₂₈N₂O₅
  • Molecular Weight : 388.457 g/mol
  • Key Differences: Features a 3,4,5-trimethoxybenzamide core and a dimethylaminoethoxy group on the side chain. The dimethylamino group enhances solubility and bioavailability.

N-{2-[4-(Benzyloxy)-3,5-dimethoxyphenyl]ethyl}-2-(4,5-dimethoxy-2-nitrophenyl)acetamide ()

  • Molecular Formula : C₂₈H₃₀N₂O₈
  • Molecular Weight : 522.55 g/mol
  • Key Differences: Contains a nitro group and multiple methoxy substitutions, which may confer redox activity or fluorescence properties.

Functional Group Additions

4-(Hexyloxy)-N-[2-(3-tetrazolylmethoxyphenoxy)phenyl]benzamide ()

  • Molecular Formula : C₂₇H₂₉N₅O₄
  • Molecular Weight : 487.55 g/mol
  • Key Differences : The tetrazole group introduces acidic properties (pKa ~4.9), enabling pH-dependent solubility. Hexyloxy chains enhance membrane permeability, making this compound suitable for prodrug designs.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
Target Compound Not Provided Not Provided 4-Phenoxy, 3,4-dimethoxyphenethyl Hypothetical receptor modulation -
4-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide C₁₇H₁₈ClNO₃ 319.785 4-Chloro, 3,4-dimethoxyphenethyl Electron-withdrawing substituent
Rip-B C₁₇H₁₉NO₃ 285.34 Unsubstituted benzamide core High synthetic yield (80%)
Trimethobenzamide C₂₁H₂₈N₂O₅ 388.457 3,4,5-Trimethoxy, dimethylaminoethoxy Antiemetic drug
4-(Hexyloxy)-N-[2-(3-tetrazolylmethoxy)phenyl]benzamide C₂₇H₂₉N₅O₄ 487.55 Hexyloxy, tetrazole pH-dependent solubility

Structural-Activity Relationship (SAR) Insights

  • Electron-Donating Groups (e.g., Phenoxy, Methoxy): Enhance electron density on the aromatic ring, improving interactions with receptors requiring π-π stacking or cation-π interactions.
  • Halogen Substitutions (e.g., Chloro) : Increase lipophilicity and metabolic resistance but may reduce solubility.
  • Bulky Substituents (e.g., Benzyloxy, Hexyloxy) : Improve membrane permeability but may introduce steric hindrance.
  • Ionizable Groups (e.g., Tetrazole) : Enable pH-sensitive targeting or formulation versatility.

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in cancer therapy and enzyme inhibition. This article focuses on the compound Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxy- , examining its biological activity through various studies and findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C18H22N2O3\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{3}

This structure features a dimethoxyphenyl group and a phenoxy moiety, which are critical for its biological interactions.

Biological Activity Overview

  • Anticancer Activity
    • Numerous studies have demonstrated the anticancer potential of benzamide derivatives. For instance, compounds similar to Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxy- have shown significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications on the benzamide scaffold enhance its antiproliferative properties.
    • In vitro studies revealed that certain analogs exhibited IC50 values in the low micromolar range against human breast (MCF-7), liver (HepG2), and lung (A549) cancer cell lines .
  • Enzyme Inhibition
    • The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1). These enzymes play crucial roles in neurodegenerative diseases and cancer progression. Preliminary results suggest that benzamide derivatives can inhibit these enzymes effectively, with IC50 values ranging from 0.056 to 2.57 μM for AChE inhibition .
    • The dual inhibition of AChE and BACE1 indicates potential applications in treating Alzheimer's disease alongside its anticancer properties.

Case Study 1: Anticancer Efficacy

A study by Kumbhare et al. explored the cytotoxic effects of various benzamide derivatives, including those structurally similar to Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxy-. The results indicated that these compounds induced apoptosis in cancer cells through caspase activation pathways, with some derivatives demonstrating GI50 values lower than 1 µM against MCF-7 cells .

Case Study 2: Enzyme Inhibition

Research conducted by Dominguez et al. focused on the dual inhibition of AChE and BACE1 by benzamide analogs. Among the tested compounds, one derivative showed an IC50 of 0.046 µM against AChE, outperforming established inhibitors like donepezil . This suggests that modifications in the benzamide structure can lead to enhanced therapeutic profiles.

Table 1: Anticancer Activity of Benzamide Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF-70.57Induces apoptosis via caspase activation
Compound BHepG20.40Cell cycle arrest
Compound CA5490.75Inhibits proliferation

Table 2: Enzyme Inhibition Profiles

Compound NameEnzymeIC50 (µM)Reference Compound IC50 (µM)
Compound DAChE0.056Donepezil: 0.046
Compound EBACE19.01Quercetin: 4.89

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.